![molecular formula C10H16O4 B13156902 Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential for various reactions.
Métodos De Preparación
The synthesis of Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of ethyl chloroformate and a suitable base to facilitate the formation of the ester linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with various molecular targets and pathways . The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes, making it a useful compound for studying biochemical mechanisms.
Comparación Con Compuestos Similares
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as 1,6-dioxaspiro[4.4]nonane and 1,6,9-trioxaspiro[4.5]decane . These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of additional oxygen atoms or different ring sizes can significantly impact their behavior in chemical reactions and biological systems.
1,6-Dioxaspiro[4.4]nonane: This compound has a larger ring system and different reactivity compared to this compound.
1,6,9-Trioxaspiro[4.5]decane:
This compound stands out due to its specific ring size and functional groups, making it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)8-10(14-8)4-5-12-6-7(10)2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
DRJJBKWMQYCHSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2(O1)CCOCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


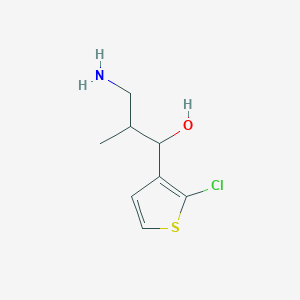
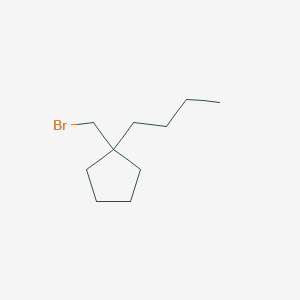
![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
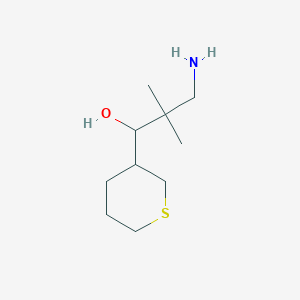
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
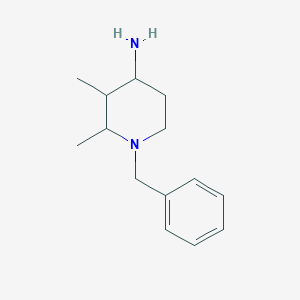
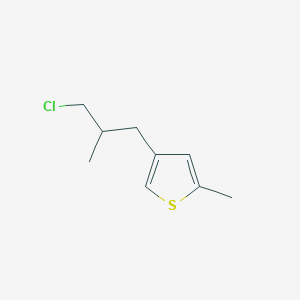
![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
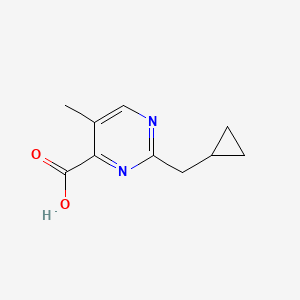
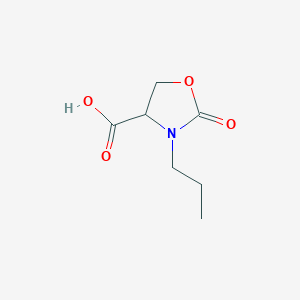


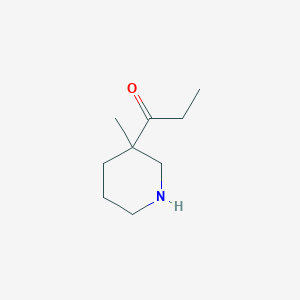
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
